pyrrolidinyl-N-(3-quinolyl)carboxamide

MAO-B inhibition isoform selectivity neurodegeneration research

Sourcing positional isomers of quinoline carboxamides often yields non-selective or mischaracterized compounds, compromising target engagement data. This 3-quinolyl derivative eliminates that risk with rigorously defined pharmacology: - Potent, isoform-selective MAO-B inhibition (IC50 3.80 nM) with >26,000-fold selectivity over MAO-A. - High-affinity dopamine D3 receptor antagonism (Ki 4.60 nM; functional IC50 39.1 nM). - Distinct from 2-, 4-, and 8-substituted analogs in biological activity, providing a validated reference standard for SAR studies. Supplied with full analytical documentation to support reproducible research.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B5548400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolidinyl-N-(3-quinolyl)carboxamide
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C14H15N3O/c18-14(17-7-3-4-8-17)16-12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,18)
InChIKeyXNWNTFPINDSULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pyrrolidinyl-N-(3-quinolyl)carboxamide: Target Activity and Structure


pyrrolidinyl-N-(3-quinolyl)carboxamide (CAS not assigned; ChEMBL IDs: CHEMBL145781, CHEMBL1627320, CHEMBL2180639) is a heterocyclic small molecule consisting of a pyrrolidine ring linked via a carboxamide bridge to a quinoline moiety at the 3-position [1]. Database records from BindingDB and ChEMBL document its activity as an inhibitor of monoamine oxidase B (MAO-B) with nanomolar potency, as well as antagonist activity at the dopamine D3 receptor [1][2]. The compound serves as a versatile scaffold in medicinal chemistry programs exploring neurological and neuropsychiatric targets, with its 3-quinolyl substitution pattern distinguishing it from 2-, 4-, and 8-substituted analogs that exhibit divergent target engagement profiles [1].

MAO-B selective inhibition pathway studies (reported isoform selectivity context)
D3 receptor antagonist pharmacology and binding research
Quinoline-3-carboxamide scaffold for S100A9 target axis exploration

pyrrolidinyl-N-(3-quinolyl)carboxamide: No Generic Replacement


The 3-quinolyl substitution pattern in pyrrolidinyl-N-(3-quinolyl)carboxamide is a critical determinant of its target engagement profile that cannot be replicated by generic quinoline-carboxamide analogs with different attachment positions. While 8-quinolinyl-substituted pyrrolidine carboxamides (e.g., N-8-quinolinyl-1-pyrrolidinecarboxamide) exhibit broad-spectrum inhibition of cholinesterases and both MAO isoforms [1], the 3-quinolyl derivative demonstrates distinct selectivity: potent MAO-B inhibition with IC50 3.80 nM yet >100,000 nM IC50 against MAO-A [2]. Conversely, 4-quinolinecarboxamide derivatives (e.g., N-(1-substituted-3-pyrrolidinyl)-4-quinolinecarboxamides) are historically documented as anti-emetic agents with no reported MAO-B activity [3]. Quinoline-2-carboxamide analogs containing pyrrolidinyl carbonyl groups exhibit antimycobacterial activity against M. kansasii and M. avium paratuberculosis rather than the CNS-targeted profile seen with the 3-substituted derivative [4]. Positional isomerism at the quinoline attachment site therefore produces orthogonal biological activities, rendering simple substitution among carboxamide analogs scientifically invalid without re-characterization.

2-quinolyl 2-substituted analogs exhibit antimycobacterial activity, not CNS target engagement; pathway shift invalidates MAO-B/D3 research use.
4-quinolyl 4-substituted derivatives reported as anti-emetic or CB2 agonists; no documented MAO-B or D3 activity, limiting CNS research interchangeability.
8-quinolyl 8-substituted analogs inhibit AChE, BChE, MAO-A/B broadly; lack of isoform selectivity may confound MAO-B-focused pathway interpretation.

pyrrolidinyl-N-(3-quinolyl)carboxamide: Quantitative Differentiation


MAO-B vs. MAO-A Isoform Selectivity

pyrrolidinyl-N-(3-quinolyl)carboxamide exhibits profound selectivity for MAO-B over MAO-A. Against recombinant human MAO-B, the compound demonstrates an IC50 of 3.80 nM [1]. Under identical assay conditions, inhibition of MAO-A yields an IC50 >100,000 nM [1]. This represents a selectivity window exceeding 26,000-fold. In contrast, the 8-quinolinyl-substituted pyrrolidine carboxamide analog (N-8-quinolinyl-1-pyrrolidinecarboxamide) inhibits both AChE, BChE, MAO-A, and MAO-B without comparable isoform discrimination [2]. This isoform selectivity profile differentiates the 3-quinolyl derivative from other pyrrolidine-carboxamide positional isomers.

MAO-B Selectivity
Head-to-head
MAO-B IC50 3.80 nM; MAO-A IC50 >100,000 nM (>26,000-fold selectivity). 8-quinolyl analog: non-selective multi-target inhibition.
Supports selective MAO-B pathway research without MAO-A confounding.
Recombinant human enzyme; kynuramine substrate.
MAO-B inhibition isoform selectivity neurodegeneration research

Dopamine D3 Receptor Binding Affinity

pyrrolidinyl-N-(3-quinolyl)carboxamide binds to the human dopamine D3 receptor with a Ki of 4.60 nM as measured by displacement of [125I]IABN in HEK293 cells [1]. The same patent-derived dataset (US8748608) also documents antagonist activity at the D3 receptor with an IC50 of 39.1 nM in quinpirole-stimulated mitogenesis assays in HEK293 cells [1]. By comparison, a structurally related quinoline-carboxamide derivative bearing a distinct substitution pattern (CHEMBL2180639) exhibits D3 receptor Ki of 282 nM [2], representing approximately 60-fold weaker affinity. D2 receptor affinity for the comparator was 450 nM [2], indicating that the 3-quinolyl-pyrrolidine scaffold achieves sub-10 nM D3 binding that more distal analogs fail to replicate.

D3 Binding Affinity
Reported
Ki 4.60 nM (D3, HEK293); functional antagonist IC50 39.1 nM. Comparator analog Ki 282 nM (~61-fold weaker).
Supports D3-targeted binding and functional antagonism studies.
Radioligand displacement and mitogenesis assays.
dopamine D3 receptor antagonist activity neuropsychiatric research

MAO-A Activity: Lack of Inhibition

In contrast to the potent MAO-B inhibition (IC50 3.80 nM), pyrrolidinyl-N-(3-quinolyl)carboxamide shows negligible activity against MAO-A with an IC50 >100,000 nM [1]. This contrasts sharply with N-8-quinolinyl-1-pyrrolidinecarboxamide, which inhibits both MAO-A and MAO-B as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [2]. The >100 μM MAO-A IC50 also compares favorably to many pyrrolidine-based MAO-B inhibitors reported in the literature that exhibit MAO-A IC50 values in the low micromolar range (e.g., benzothiazole-propanamide pyrrolidine derivatives with MAO-B IC50 12-15 μM and incomplete selectivity) [3]. The clean MAO-A profile of the target compound reduces confounding polypharmacology in MAO-B-focused studies.

MAO-A Counter-screen
Class-level
MAO-A IC50 >100,000 nM. Many pyrrolidine-based MAO-B inhibitors exhibit low µM MAO-A IC50.
Minimizes MAO-A-mediated confounding in MAO-B research models.
Comparison with class-level pyrrolidine inhibitors.
MAO-A counter-screening target selectivity validation off-target profiling

Quinoline-3-Carboxamide SAR: S100A9 Engagement

Quinoline-3-carboxamide compounds, including derivatives structurally related to pyrrolidinyl-N-(3-quinolyl)carboxamide, exhibit specific binding to the pro-inflammatory protein S100A9 in a Zn²⁺- and Ca²⁺-dependent manner [1]. This interaction, characterized via photoaffinity cross-linking with a radiolabeled quinoline-3-carboxamide probe, inhibits S100A9-mediated interactions with RAGE and TLR4/MD2 [1]. Crucially, a clear structure-activity relationship (SAR) emerged wherein the potency of quinoline-3-carboxamides to inhibit these interactions correlated directly with their ability to suppress acute experimental autoimmune encephalomyelitis (EAE) in mice in vivo [1]. In contrast, quinoline-2-carboxamides (e.g., 2-(pyrrolidin-1-ylcarbonyl)quinoline) demonstrate antimycobacterial activity without reported S100A9 engagement [2], while 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives act as CB2 cannabinoid receptor agonists [3]. The 3-carboxamide substitution pattern defines the pharmacophore for S100A9 targeting, a feature absent in 2- and 4-substituted analogs.

S100A9 Engagement
Class-level
Quinoline-3-carboxamide class binds S100A9, inhibits RAGE/TLR4 interactions; SAR correlates with EAE model response.
Provides access to S100A9 target axis in autoimmune research models.
Photoaffinity cross-linking; Ca²⁺/Zn²⁺ dependent; in vivo mouse EAE.
S100A9 binding quinoline-3-carboxamide SAR autoimmune disease target

Antimycobacterial vs. CNS Target Divergence

Structure-activity relationship studies across 35 substituted quinoline-2-carboxamides and 33 naphthalene-2-carboxamides demonstrate that antimycobacterial activity resides specifically in the 2-substituted carboxamide series [1]. Within this series, 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine exhibited higher activity against M. kansasii and M. avium paratuberculosis than the clinical standards isoniazid or pyrazinamide [1]. In contrast, pyrrolidinyl-N-(3-quinolyl)carboxamide bears the carboxamide at the quinoline 3-position, a substitution pattern not represented among the active antimycobacterial compounds in this SAR study. The target compound's documented activity instead resides in CNS-relevant targets (MAO-B IC50 3.80 nM, D3 Ki 4.60 nM) [2][3]. Positional isomerism thus bifurcates biological function: 2-substituted pyrrolidinyl-carbonyl quinolines are antimycobacterial agents, whereas 3-substituted derivatives engage monoaminergic CNS targets.

Antimycobacterial Divergence
Class-level
2-substituted quinoline-carboxamides active against M. kansasii; 3-substituted derivative targets MAO-B/D3.
Confirms CNS target orientation over antimycobacterial screening use.
SAR across 35 quinoline-2-carboxamides.
antimycobacterial SAR quinoline positional isomerism M. kansasii

Quinoline-3-Carboxamide Pharmacokinetic Profile

Metabolism and pharmacokinetic studies of quinoline-3-carboxamide derivatives across multiple species reveal class-level attributes that support compound selection. In vitro evaluation in liver microsomes demonstrated low microsomal clearance, which appeared independent of substituents on the quinoline moiety [1]. Consistent with these in vitro findings, in vivo pharmacokinetic analysis in mice showed low clearance and consequently high systemic exposure of the parent compounds [1]. The therapeutic efficacy observed in the acute EAE mouse model for these related compounds was dependent on the high exposure of parent compound rather than formation of active metabolites [1]. Notably, clearance was enhanced when an ethyl group replaced a methyl group at the carboxamide position [1], indicating that N-substituent modifications can modulate PK properties. In contrast, quinoline-2-carboxamide and 4-quinolinecarboxamide classes have not been systematically characterized for similar favorable PK profiles in the published literature.

PK Class Profile
Class-level
Quinoline-3-carboxamides show low microsomal clearance, high systemic exposure in mouse; N-substituent modulates PK.
Class-level PK profile supports in vivo exposure-model interpretation.
Liver microsomes, multiple species; CYP-mediated.
pharmacokinetics metabolic stability quinoline-3-carboxamide class

pyrrolidinyl-N-(3-quinolyl)carboxamide: Research and Procurement Scenarios


Selective MAO-B Inhibition in Neurodegeneration

This compound is appropriate for studies requiring potent, isoform-selective MAO-B inhibition. With an MAO-B IC50 of 3.80 nM and >26,000-fold selectivity over MAO-A [1], it provides a clean pharmacological tool for investigating MAO-B-mediated pathways in Parkinson's disease and other neurodegenerative conditions without confounding MAO-A-mediated tyramine pressor effects. Procurement is indicated when selective MAO-B engagement is required and non-selective quinoline-carboxamide analogs are unacceptable.

D3 Receptor Antagonism for Neuropsychiatric Research

The compound serves as a high-affinity D3 receptor ligand (Ki 4.60 nM) with documented functional antagonist activity (IC50 39.1 nM in mitogenesis assays) [1]. This profile supports its use in addiction, schizophrenia, and impulse control disorder research programs where D3 receptor antagonism is the hypothesized mechanism. Researchers requiring sub-10 nM D3 binding affinity should select this compound over structurally related analogs with >60-fold weaker D3 binding [1].

S100A9 Target Engagement in Autoimmune Disease

The quinoline-3-carboxamide scaffold has been validated as a pharmacophore for S100A9 protein binding and inhibition of S100A9-RAGE/TLR4 signaling [1]. This compound may serve as a chemical probe for investigating S100A9 biology in autoimmune disease models, including experimental autoimmune encephalomyelitis (EAE) [1]. Procurement is recommended for programs exploring novel immunomodulatory mechanisms distinct from CB2 agonism (4-substituted analogs) or antimycobacterial activity (2-substituted analogs) [1].

SAR Studies for CNS-Targeted Quinoline Derivatives

This compound is a valuable reference standard for SAR campaigns exploring the impact of quinoline substitution patterns on CNS target engagement. Its documented MAO-B potency (IC50 3.80 nM) and D3 affinity (Ki 4.60 nM) [1] provide quantitative benchmarks against which 2-, 4-, and 8-substituted analogs can be compared to map positional isomerism effects on monoaminergic target selectivity and potency.

Application
Selection Property
Validation Focus
MAO-B isoform-selective pathway research
MAO-B isoform selectivity profile
MAO-B vs MAO-A selectivity validation
D3 receptor antagonist pharmacology studies
D3 receptor binding affinity and functional antagonism
D3 binding and antagonist assay benchmarking
S100A9-RAGE/TLR4 signaling pathway research
Quinoline-3-carboxamide scaffold for S100A9 target engagement
S100A9 binding and downstream signaling endpoints
Quinoline positional isomerism SAR profiling
3-quinolyl substitution vs 2-,4-,8-substituted analogs
Target engagement benchmarking across positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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